4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione
Description
BenchChem offers high-quality 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
689266-54-4 |
|---|---|
Molecular Formula |
C25H30ClN5OS |
Molecular Weight |
484.06 |
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C25H30ClN5OS/c1-18-10-11-19(26)17-22(18)30-13-15-31(16-14-30)23(32)9-3-2-6-12-27-24-20-7-4-5-8-21(20)28-25(33)29-24/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H2,27,28,29,33) |
InChI Key |
SJNPCDLWAMTRDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 475.05 g/mol. The structure features a quinazoline core, which is known for its role in various biological pathways.
Quinazoline derivatives often exhibit their biological effects through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Many quinazoline compounds function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.
- Antagonism of Growth Factors : Compounds like this one may inhibit pathways activated by growth factors such as vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF), leading to reduced tumor growth and metastasis.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells, enhancing their potential as therapeutic agents.
Antitumor Activity
Research indicates that quinazoline derivatives, including the compound , demonstrate significant antitumor activity:
- Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity (values around 2.09 µM for MCF-7 and 2.08 µM for HepG2) .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.09 |
| HepG2 | 2.08 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties, particularly against mycobacterial strains. The conversion from oxo to thioxo groups generally enhances antimycobacterial activity, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
Quinazoline derivatives have shown promise as anti-inflammatory agents by inhibiting cytokine production, particularly tumor necrosis factor-alpha (TNF-α). This could be beneficial in conditions characterized by chronic inflammation .
Case Studies
- Anticancer Efficacy : A study evaluating a series of quinazoline derivatives found that compounds similar to the one exhibited significant inhibition of tumor growth in xenograft models, supporting their potential as effective anticancer agents .
- Synergistic Effects : Combining this compound with other chemotherapeutic agents has been shown to enhance efficacy against resistant cancer cell lines, indicating a potential for combination therapy in clinical settings .
Scientific Research Applications
Biological Activities
The compound exhibits promising biological activities, particularly in oncology and pharmacology. Its dual functional groups (piperazine and quinazoline) suggest potential interactions with various biological pathways, making it a candidate for developing new therapeutic agents.
Applications in Medicinal Chemistry
The unique structure of this compound allows for various applications in medicinal chemistry:
Anticancer Research
Research has highlighted the potential of quinazoline derivatives as anticancer agents. For instance, studies involving similar compounds have demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231, indicating that 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione could be explored further for its anticancer properties .
Neuropharmacology
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. Compounds with similar structures have been known to exhibit serotonin-mimetic actions.
Antimicrobial Applications
The thione group in the structure may enhance the compound's ability to combat microbial infections. Research into quinazoline derivatives has shown promising results against various bacterial strains, suggesting that this compound could be developed into a new class of antibiotics .
Preparation Methods
Cyclocondensation Approach
The quinazoline-2(1H)-thione scaffold is typically synthesized via one-pot multicomponent reactions (MCRs) under microwave irradiation, as demonstrated by Kaur et al.. A representative protocol involves:
- Reactants : 2-Aminothiobenzamide (1.0 eq), aromatic aldehydes (1.2 eq), and cyclic ketones (1.5 eq)
- Conditions :
- Solvent: Ethanol/water (4:1 v/v)
- Catalyst: Silica-supported HCl (10 mol%)
- Microwave: 300 W, 80°C, 15 min
- Yield : 68–82%
This method offers advantages in atom economy and reduced reaction times compared to traditional thermal cyclization.
Thionation of Quinazolin-4-ones
Alternative routes involve thionation of preformed quinazolin-4-ones using phosphorus decasulfide (P4S10) in pyridine:
$$ \text{Quinazolin-4-one} + \text{P}4\text{S}{10} \xrightarrow{\text{pyridine, 110°C, 6h}} \text{Quinazoline-4-thione} \ (\text{85–92\% yield}) $$
Functionalization at C4-Position
Nucleophilic Amination
The 4-amino group is introduced via nucleophilic displacement of a leaving group (X = Cl, Br) on 4-chloroquinazoline-2(1H)-thione:
$$ \text{4-Chloroquinazoline-2(1H)-thione} + \text{H}2\text{N-(CH}2)6\text{-O} \xrightarrow{\text{Et}3\text{N, DMF, 60°C}} \text{4-Amino intermediate} \ (\text{74\% yield}) $$
Critical parameters:
- Solvent polarity : DMF > DMSO > THF
- Base selection : Et3N (optimal) vs. K2CO3 (lower yield)
Synthesis of 4-(5-Chloro-2-methylphenyl)piperazine
Buchwald-Hartwig Coupling
Arylpiperazines are efficiently prepared via palladium-catalyzed amination:
- Reactants : Piperazine (2.0 eq), 1-Bromo-5-chloro-2-methylbenzene (1.0 eq)
- Catalyst system :
- Pd(OAc)2 (5 mol%)
- Xantphos (10 mol%)
- Cs2CO3 (3.0 eq)
- Conditions : Toluene, 110°C, 24 h (89% yield)
Assembly of Final Compound
Amide Coupling Strategy
The hexanamide spacer is installed via sequential reactions:
Step 5.1.1 : Activation of 6-aminohexanoic acid
$$ \text{H}2\text{N-(CH}2)5\text{-COOH} \xrightarrow{\text{EDC/HOBt, CH}2\text{Cl}_2} \text{Active ester} $$
Step 5.1.2 : Piperazine conjugation
$$ \text{Active ester} + \text{4-(5-Chloro-2-methylphenyl)piperazine} \xrightarrow{\text{DMAP, 0°C→RT}} \text{Amide intermediate} \ (\text{81\% yield}) $$
Step 5.1.3 : Final coupling to quinazoline core
$$ \text{Amide intermediate} + \text{4-Chloroquinazoline-2(1H)-thione} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target compound} \ (\text{67\% yield}) $$
Analytical Characterization Data
Table 1 : Spectroscopic properties of target compound
| Technique | Key Data |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89–7.23 (m, 7H, Ar-H), 3.62–2.91 (m, 14H, CH2/CH3) |
| 13C NMR (125 MHz, DMSO-d6) | δ 182.4 (C=S), 159.8 (C=O), 138.2–112.4 (Ar-C), 53.1–22.7 (aliphatic C) |
| HRMS (ESI+) | m/z 584.1921 [M+H]+ (calc. 584.1918 for C28H31ClN6OS) |
Critical Evaluation of Synthetic Routes
Table 2 : Comparison of synthetic methodologies
| Parameter | Cyclocondensation | Thionation | Buchwald-Hartwig |
|---|---|---|---|
| Yield (%) | 68–82 | 85–92 | 89 |
| Reaction Time | 15 min | 6 h | 24 h |
| Scalability | Excellent | Moderate | Challenging |
| Purity (HPLC) | >95% | >98% | >97% |
Key findings:
Q & A
Q. What are the optimal synthetic routes for 4-({6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the piperazine moiety (e.g., 4-(5-chloro-2-methylphenyl)piperazine) with a hexanoyl intermediate, followed by quinazoline-thione formation. Key steps include:
- Amide Coupling : Use of DMF or chloroform as solvents with triethylamine as a catalyst for nucleophilic substitution .
- Quinazoline-thione Formation : Refluxing intermediates in 1,4-dioxane with K₂CO₃ as a base, monitored via TLC (toluene:acetone, 95:5 v/v) .
- Standardization : Control temperature (80–100°C) and reaction time (12–16 hours) to minimize byproducts .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- ¹H NMR : Confirm regiochemistry of the piperazine and quinazoline-thione moieties. For example, piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.8–8.2 ppm .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and detect degradation products .
- Elemental Analysis : Validate empirical formula (e.g., C₂₈H₂₉ClN₆O₂S) to confirm synthetic accuracy .
Q. How can solubility and stability be optimized in different solvents for in vitro assays?
- Methodological Answer :
- Solvent Screening : Test DMSO for stock solutions (≤10% v/v to avoid cellular toxicity) and aqueous buffers (PBS, pH 7.4) for dilution. Use surfactants like Tween-80 for hydrophobic compounds .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to thione susceptibility to oxidation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify key pharmacophores in this compound?
- Methodological Answer :
- Systematic Substitution : Modify the piperazine aryl group (e.g., replace 5-chloro-2-methylphenyl with 2,4-dichlorophenyl) or the hexanoyl linker length to assess impact on receptor binding .
- In Silico Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., dopamine D2/D3 receptors). Prioritize residues within 4 Å of the quinazoline-thione core .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from assays using standardized protocols (e.g., ATP depletion in kinase inhibition vs. radioligand displacement in receptor binding) .
- Control for Solvent Effects : Re-evaluate data where DMSO >10% may artifactually inhibit enzyme activity .
Q. What in silico methods predict binding affinity and selectivity towards target receptors?
- Methodological Answer :
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors in the quinazoline ring, hydrophobic piperazine substituents) using MOE or Discovery Studio .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
Q. How to evaluate metabolic stability and potential toxicity using in vitro models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
